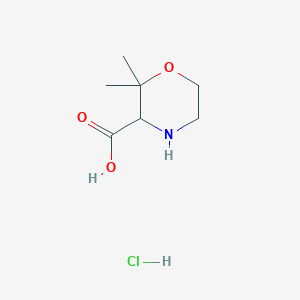![molecular formula C12H12N4O B2381574 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile CAS No. 857041-73-7](/img/structure/B2381574.png)
2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PAO, and it is a member of the oxadiazole family. PAO has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of PAO is not fully understood, but it is believed to act by inhibiting various enzymes and proteins. PAO has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PAO has also been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA. Furthermore, PAO has been reported to inhibit the growth of fungi by inhibiting the enzyme lanosterol 14α-demethylase.
Biochemical and Physiological Effects
PAO has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. PAO has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, PAO has been reported to exhibit cardioprotective effects by reducing oxidative stress and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
PAO has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, PAO also has some limitations, including its poor solubility in water and limited availability.
Orientations Futures
There are several future directions for the study of PAO. One potential direction is the synthesis of PAO derivatives with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of PAO in more detail, particularly its interactions with enzymes and proteins. Furthermore, the potential use of PAO as a therapeutic agent for various diseases should be investigated further. Finally, the use of PAO as a precursor for the synthesis of novel materials should be explored further.
Méthodes De Synthèse
PAO can be synthesized using various methods, including the reaction of 2-amino-2-oxoacetonitrile with phenylhydrazine and ethyl bromoacetate. The reaction mixture is then heated in the presence of sodium ethoxide to obtain PAO. Another method involves the reaction of 2-acetyl-2-oxoacetonitrile with phenylhydrazine and hydrazine hydrate. The reaction mixture is then heated in the presence of acetic acid to obtain PAO. These methods have been reported in the literature and have been used to synthesize PAO for scientific research purposes.
Applications De Recherche Scientifique
PAO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PAO has been reported to exhibit anticancer, antitubercular, and antifungal activities. PAO has also been studied for its potential use as a fluorescent probe in biological systems. In materials science, PAO has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and polymers. In analytical chemistry, PAO has been used as a reagent for the determination of various analytes.
Propriétés
IUPAC Name |
2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-8-6-12-15-11(16-17-12)7-9-14-10-4-2-1-3-5-10/h1-5,14H,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUREMQPPBBZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)



![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)
![N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2381500.png)
![2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid](/img/structure/B2381508.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)
